(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Catalog No.
S989227
CAS No.
865705-44-8
M.F
C6H7BrClFN2
M. Wt
241.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

CAS Number

865705-44-8

Product Name

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

IUPAC Name

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride

Molecular Formula

C6H7BrClFN2

Molecular Weight

241.49 g/mol

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H

InChI Key

XIFXALMOWDDZMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NN)F)Br.Cl

Canonical SMILES

C1=CC(=C(C=C1NN)F)Br.Cl

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine salt used as a critical chemical intermediate in the synthesis of complex organic molecules. Its primary value lies in its specific ortho-fluoro, para-bromo substitution pattern, which is leveraged to construct precisely functionalized heterocyclic systems, such as indoles and pyrazoles. This compound is frequently employed in multi-step syntheses within the pharmaceutical and agrochemical sectors, where the stability of the hydrochloride salt form provides significant advantages in handling and process reproducibility compared to the corresponding free base. [REFS-1, REFS-2]

The specific 3-fluoro, 4-bromo substitution pattern on the phenyl ring is not interchangeable with other isomers (e.g., 2-fluoro or 5-fluoro analogs) or simpler precursors like (4-bromophenyl)hydrazine. This precise arrangement dictates the regioselectivity of subsequent cyclization reactions, such as the Fischer indole synthesis, leading to a unique final molecular structure. Furthermore, the meta-position of the electron-withdrawing fluorine atom critically modulates the electronic properties and hydrogen bonding potential of the resulting heterocycle, which is often essential for achieving desired biological activity or material performance. [1] Substituting this precursor with a different isomer or a non-fluorinated analog will result in a fundamentally different end-product, negating the intended design and function.

Process Superiority: Enhanced Stability and Handling as a Hydrochloride Salt

Phenylhydrazine free bases are highly reactive reducing agents prone to oxidation, which can lead to impurities and handling hazards. The hydrochloride salt form, such as (4-Bromo-3-fluorophenyl)hydrazine hydrochloride, is a stable crystalline solid that is less susceptible to aerial oxidation and degradation during storage. This enhanced stability is a critical process advantage, ensuring reagent purity, improving weighing accuracy, and increasing reproducibility between batches.

Evidence DimensionChemical Stability and Handling
Target Compound DataConsidered a stable solid, suitable for long-term storage and routine handling.
Comparator Or BaselineThe corresponding free base, (4-Bromo-3-fluorophenyl)hydrazine, which as a class member is a highly reactive reducing agent prone to oxidation.
Quantified DifferenceQualitative but critical difference in stability: salt form is stable, while the free base is reactive and requires more stringent handling/storage conditions.
ConditionsStandard laboratory and chemical storage conditions.

This directly impacts procurement decisions by reducing material waste, improving process safety, and ensuring the consistency required for GMP or large-scale synthesis.

Precursor Suitability: Confirmed Compatibility in Complex, Multi-Step Pharmaceutical Synthesis

This specific precursor has been successfully utilized in the multi-step synthesis of advanced pharmaceutical intermediates, such as benzofuran carboxamides. [1] In a documented synthetic route, the compound was subjected to conditions including heating to 100 °C in the presence of a palladium catalyst (PdCl2(dppf)), demonstrating its thermal and chemical stability. The integrity of the 3-fluoro-4-bromo phenylhydrazine core was maintained throughout the sequence, confirming its suitability for complex synthetic transformations.

Evidence DimensionSynthetic Compatibility
Target Compound DataSuccessfully converted to a downstream product in a multi-step synthesis involving palladium catalysis and heating to 100 °C.
Comparator Or BaselineAn untested or less stable precursor which might decompose or generate side-products under these conditions.
Quantified DifferenceDemonstrated successful incorporation into a complex target molecule, de-risking its use in similar demanding synthetic routes.
ConditionsReaction with bis(pinacolato)diboron, KOAc, and PdCl2(dppf) in 1,4-dioxane at 100 °C for 18 hours.

This provides buyers with evidence that the compound is a reliable and robust building block, suitable for developing complex, high-value molecules without precursor-related failures.

Synthesis of Kinase Inhibitors and Other Targeted Therapeutics

This reagent is the right choice for synthesizing drug candidates where the 3-fluoro-4-bromo substitution pattern is a specific design element intended to interact with a biological target, for example, by forming key hydrogen bonds or providing steric bulk. Its proven stability and synthetic compatibility de-risk its use in long, high-stakes medicinal chemistry campaigns. [1]

Development of Advanced Agrochemicals

Ideal for creating novel pesticides and herbicides based on indole or pyrazole cores, where the specific halogenation pattern is used to fine-tune bioactivity, metabolic stability, and environmental persistence. The reliability of the hydrochloride salt is a major benefit for process development and scale-up in this cost-sensitive industry.

Construction of Fragment Libraries for Drug Discovery Screening

This compound serves as an excellent starting point for fragment-based drug discovery (FBDD). The stable salt form ensures library integrity, while the hydrazine moiety allows for reliable heterocycle formation and the bromine atom provides a reactive handle for subsequent chemical elaboration via cross-coupling reactions, enabling rapid exploration of chemical space.

Dates

Last modified: 08-16-2023

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